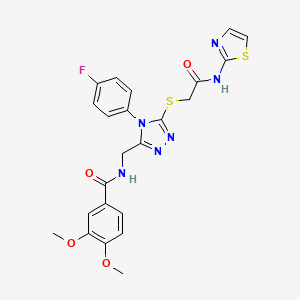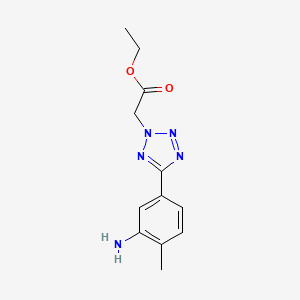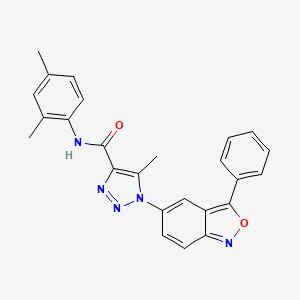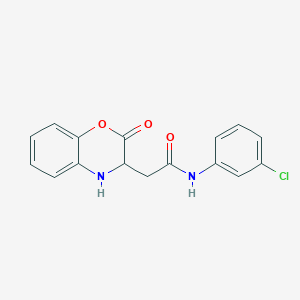![molecular formula C20H21N7O3 B11460835 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11460835.png)
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a morpholinoethyl group, and a pyridonaphthyridine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting with the construction of the triazole ring. One efficient method involves the use of continuous-flow conditions to achieve the formation of the triazole ring in a metal-free process . This method is atom economical, highly selective, and environmentally benign, avoiding the need for chromatography and isolation steps.
Industrial Production Methods
For industrial-scale production, the synthesis route must be scalable and cost-effective. The continuous-flow method mentioned above is particularly suitable for industrial applications due to its high yield and safety in handling highly energetic intermediates . Additionally, alternative synthetic routes have been developed to address issues such as regioselectivity and yield, ensuring the process is robust and efficient .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridonaphthyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism by which 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exerts its effects involves interactions with specific molecular targets. The triazole ring and morpholinoethyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative used in various chemical and biological applications.
Pyridonaphthyridine Derivatives: Compounds with similar core structures but different functional groups, used in medicinal chemistry and material science.
Uniqueness
What sets 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its combination of the triazole ring, morpholinoethyl group, and pyridonaphthyridine core. This unique structure provides a versatile platform for chemical modifications and a wide range of applications in different scientific fields.
Properties
Molecular Formula |
C20H21N7O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C20H21N7O3/c1-13-21-20(24-23-13)27-5-3-17-15(19(27)29)12-14-16(22-17)2-4-26(18(14)28)7-6-25-8-10-30-11-9-25/h2-5,12H,6-11H2,1H3,(H,21,23,24) |
InChI Key |
TUTBHAMAOWUPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11460756.png)

![4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11460775.png)
![3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11460784.png)
![6-benzyl-1-(2-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11460788.png)


![ethyl 2-[(2-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11460797.png)
![ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B11460798.png)
![15-ethyl-15-methyl-3-(2-methylprop-2-enylsulfanyl)-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11460805.png)
![ethyl 7-butyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460812.png)
![3-fluoro-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11460813.png)


